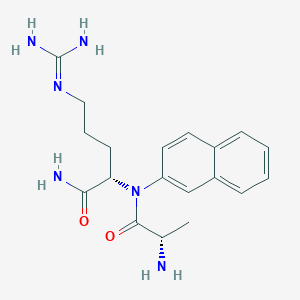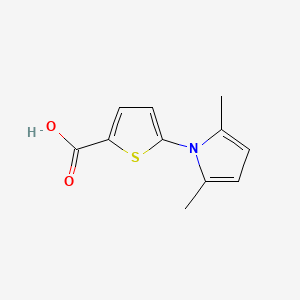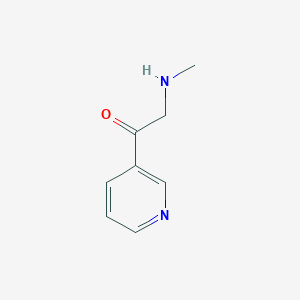
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features a pyridine ring substituted with a methylamino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: Pyridine-3-carboxaldehyde and methylamine.
Reaction: The reaction between pyridine-3-carboxaldehyde and methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces pyridine-3-carboxylic acid derivatives.
Reduction: Produces 2-(methylamino)-1-(pyridin-3-yl)ethanol.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-1-(pyridin-3-yl)ethan-1-one: Lacks the methyl group on the amino moiety.
2-(Methylamino)-1-(pyridin-2-yl)ethan-1-one: The pyridine ring is substituted at the 2-position instead of the 3-position.
2-(Methylamino)-1-(pyridin-4-yl)ethan-1-one: The pyridine ring is substituted at the 4-position instead of the 3-position.
Uniqueness
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(methylamino)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C8H10N2O/c1-9-6-8(11)7-3-2-4-10-5-7/h2-5,9H,6H2,1H3 |
InChI Key |
QLHVNVRZVVLVQN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




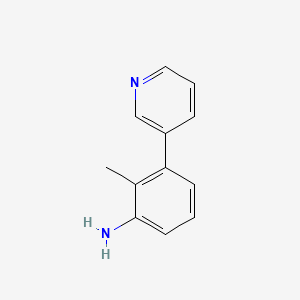
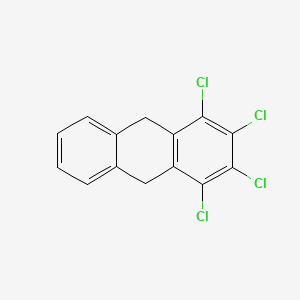

![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)

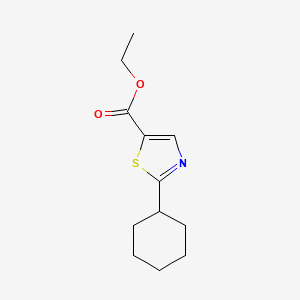

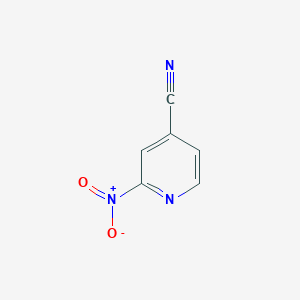
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)

